molecular formula C9H11BrN2O B13304085 2-[(Azetidin-3-yloxy)methyl]-3-bromopyridine

2-[(Azetidin-3-yloxy)methyl]-3-bromopyridine

Cat. No.: B13304085
M. Wt: 243.10 g/mol
InChI Key: AFAYMOMNCYDLLV-UHFFFAOYSA-N
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Description

2-[(Azetidin-3-yloxy)methyl]-3-bromopyridine is a heterocyclic compound that features a pyridine ring substituted with a bromine atom and an azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Azetidin-3-yloxy)methyl]-3-bromopyridine typically involves the reaction of 3-bromopyridine with azetidine derivatives. One common method is the nucleophilic substitution reaction where 3-bromopyridine reacts with azetidin-3-ylmethanol under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-[(Azetidin-3-yloxy)methyl]-3-bromopyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.

    Reduction: The pyridine ring can be reduced to piperidine derivatives under hydrogenation conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Major Products Formed

    Nucleophilic Substitution: Formation of azetidin-3-yloxy-substituted pyridines.

    Oxidation: Formation of N-oxides of azetidine.

    Reduction: Formation of piperidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(Azetidin-3-yloxy)methyl]-3-bromopyridine involves its interaction with specific molecular targets. The azetidine moiety can form hydrogen bonds with active sites of enzymes, while the bromopyridine ring can participate in π-π stacking interactions with aromatic residues . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Properties

Molecular Formula

C9H11BrN2O

Molecular Weight

243.10 g/mol

IUPAC Name

2-(azetidin-3-yloxymethyl)-3-bromopyridine

InChI

InChI=1S/C9H11BrN2O/c10-8-2-1-3-12-9(8)6-13-7-4-11-5-7/h1-3,7,11H,4-6H2

InChI Key

AFAYMOMNCYDLLV-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OCC2=C(C=CC=N2)Br

Origin of Product

United States

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